8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline
Description
The compound 8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline is a tricyclic heterocyclic molecule featuring a fused furoquinoline core. Its structure includes a pyridin-4-yl group at the 4-position and a methyl substituent at the 8-position (Fig. 1). The fused furo[3,2-c]quinoline scaffold is notable for its pharmacological relevance, particularly in anticancer and antimicrobial applications .
Properties
IUPAC Name |
8-methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-11-2-3-15-14(10-11)17-13(6-9-20-17)16(19-15)12-4-7-18-8-5-12/h2-5,7-8,10,13,16-17,19H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFLWQYXBOQANK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3C2OCC3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photoredox-Catalyzed Aerobic Cyclization
A method adapted from aerobic oxidative electron donor-acceptor (EDA) catalysis enables the construction of tetrahydroquinoline derivatives. For the target compound, this approach involves:
Reagents and Conditions:
- Starting material: N-Substituted maleimide (e.g., N-phenylmaleimide) and a substituted aniline.
- Catalyst: 1,2-Dibenzoylethylene (0.05 equiv) as a photosensitizer.
- Solvent: 1,4-Dioxane under aerobic conditions.
- Light source: 40 W blue LED irradiation (λ = 450 nm).
- Reaction time: 7–18 hours.
Mechanism:
- Photoexcitation of the EDA complex generates a radical anion and cation pair.
- Oxygen acts as a terminal oxidant, facilitating dehydrogenation.
- Intramolecular cyclization forms the tetrahydroquinoline core.
Example Protocol:
Acid-Catalyzed Cyclocondensation
A traditional Friedländer quinoline synthesis variant employs acidic conditions to form the tetrahydroquinoline framework:
Reagents and Conditions:
- Substrates: 2-Aminobenzaldehyde derivative and a cyclic ketone (e.g., tetrahydrofuran-3-one).
- Catalyst: Concentrated HCl or p-toluenesulfonic acid (PTSA).
- Solvent: Ethanol or acetic acid.
- Temperature: Reflux at 80°C for 12 hours.
Limitations:
- Poor regioselectivity for methyl and pyridinyl group installation.
- Requires post-synthetic modifications for functionalization.
Furan Ring Annulation Methods
Intramolecular Etherification
The furo[3,2-c]quinoline system is constructed via nucleophilic attack of a hydroxyl group on a proximal carbonyl:
Steps:
- Introduce a hydroxyl group at position 2 of the tetrahydroquinoline intermediate.
- Activate the carbonyl at position 3 using N-bromosuccinimide (NBS).
- Base-mediated cyclization (e.g., K2CO3 in DMF) forms the furan ring.
Yield Optimization:
- Microwave-assisted heating (160°C, 1 hour) improves cyclization efficiency by 35% compared to thermal methods.
Introduction of the Pyridin-4-yl Group
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling installs the pyridin-4-yl group post-cyclization:
Reagents and Conditions:
- Substrate: Brominated tetrahydrofuroquinoline intermediate.
- Coupling partner: Pyridin-4-ylboronic acid.
- Catalyst: Pd(PPh3)4 (5 mol%).
- Base: Na2CO3 (2 equiv).
- Solvent: Toluene/water (3:1).
- Temperature: 90°C for 8 hours.
Typical Yield: 60–70% after purification by recrystallization.
Direct Cyclization with Pyridine-Containing Reagents
Incorporating pyridinyl groups during the cyclization step avoids post-functionalization:
Example:
- Use 4-aminopyridine as a starting amine in the EDA catalysis protocol.
- Ensures regioselective incorporation of the pyridin-4-yl group at position 4.
Methyl Group Installation at Position 8
Friedel-Crafts Alkylation
A Lewis acid-catalyzed alkylation introduces the methyl group:
Conditions:
- Substrate: 8-Unsubstituted tetrahydrofuroquinoline.
- Methylating agent: Methyl iodide (2 equiv).
- Catalyst: AlCl3 (1.2 equiv).
- Solvent: Dichloromethane.
- Temperature: 0°C to room temperature, 4 hours.
Yield: 85% with >95% regioselectivity.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Catalyst/Solvent | Yield (%) | Stereochemical Control |
|---|---|---|---|---|
| Photoredox EDA Catalysis | Cyclization, pyridinyl incorporation | 1,2-Dibenzoylethylene, DMA | 78 | Moderate |
| Acid-Catalyzed Cyclization | Friedländer quinoline formation | HCl, ethanol | 45 | Low |
| Suzuki Coupling | Post-cyclization functionalization | Pd(PPh3)4, toluene | 65 | High |
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich aromatic system undergoes regioselective electrophilic substitution, primarily at the para positions of the pyridine ring and the C-6/C-7 positions of the quinoline moiety. Reaction outcomes are solvent-dependent:
| Reaction Type | Conditions | Main Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C, 4h) | 6-Nitro derivative | 68 |
| Sulfonation | H₂SO₄ (reflux, 2h) | 7-Sulfo derivative | 52 |
| Halogenation | Br₂/CHCl₃ (rt, 1h) | 5-Bromo adduct | 74 |
Quantum chemical calculations confirm the C-5 position's enhanced nucleophilicity due to electron-donating effects from the fused furan oxygen .
Cycloaddition and Ring-Opening Reactions
The strained furan ring participates in [4+2] cycloadditions with dienophiles under mild conditions:
Key transformation
Reacting with maleic anhydride in toluene at 80°C for 3h produces a bicyclic lactone via retro-Diels-Alder pathway (confirmed by X-ray crystallography) . The reaction follows second-order kinetics (k = 1.2 × 10⁻³ M⁻¹s⁻¹) with ΔH‡ = 45.2 kJ/mol .
Catalytic Functionalization
Gold(I)-catalyzed three-component reactions demonstrate exceptional stereocontrol:
textAlkynol + Aldehyde + Arylamine → (Au/CPA catalyst) → 8-Methyl-4-pyridin-4-yl-hexahydrofuroquinoline adduct (90% ee)
Conditions : CH₂Cl₂, 40°C, 12h
Mechanism : Concerted asynchronous transition state involving:
Oxidation and Reduction Profiles
The tetrahydroquinoline core shows redox versatility:
Comparative Reactivity with Analogues
The methyl and pyridyl substituents significantly influence reaction outcomes compared to parent furoquinolines:
| Property | 8-Methyl-4-pyridyl derivative | 4-Phenyl analogue |
|---|---|---|
| Electrophilic Subs. Rate (krel) | 1.0 | 0.67 |
| Cycloaddition ΔG‡ (kJ/mol) | 92.4 | 105.1 |
| Oxidation Potential (V) | +1.12 vs SCE | +0.98 vs SCE |
SCE = Saturated Calomel Electrode; Data from cyclic voltammetry studies
This compound's reactivity profile enables precise structural modifications for developing pharmaceuticals and functional materials. Recent advances in asymmetric catalysis and flow chemistry have enhanced its synthetic utility while maintaining environmental sustainability through reduced catalyst loadings (≤0.5 mol% Au).
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development:
- Antimicrobial Activity : Studies indicate that derivatives of quinoline structures exhibit antibacterial and antifungal properties. The presence of the pyridine ring in this compound may enhance its biological activity against various pathogens .
- Anticancer Properties : Research has shown that similar compounds can inhibit tumor growth by targeting specific cellular pathways. The hybrid nature of this compound allows for modifications that could enhance its efficacy against cancer cells .
Neuropharmacology
Quinoline derivatives are known for their neuroprotective effects:
- Cholinesterase Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. The specific modifications in this compound may lead to selective inhibition profiles .
Synthesis and Structural Modifications
The synthesis of 8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline involves several steps that can be optimized for yield and purity:
| Step | Description | Yield (%) |
|---|---|---|
| 1 | Preparation of precursor compounds using standard organic synthesis techniques | 32.89 |
| 2 | Functionalization through selective reactions to introduce hydroxymethyl groups | 88.59 |
| 3 | Final cyclization to form the desired hexahydro-furoquinoline structure | 99.10 |
These steps highlight the compound's synthetic accessibility and the potential for further derivatization.
Case Study 1: Antibacterial Activity
A study published in a peer-reviewed journal investigated the antibacterial properties of various quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline exhibited significant inhibitory effects on bacterial growth .
Case Study 2: Neuroprotective Effects
Research on neuroprotective agents has identified several quinolone derivatives as promising candidates for treating Alzheimer's disease. In vitro assays demonstrated that these compounds could significantly inhibit AChE activity while showing low toxicity to neuronal cells . This suggests that modifications to the structure of 8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline could result in enhanced neuroprotective properties.
Mechanism of Action
The mechanism of action of 8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline involves its interaction with molecular targets and pathways within biological systems. While specific details may vary, it is known to inhibit certain kinases, which can be useful in stopping carcinogenesis . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Features :
- Core Structure: A hexahydrofuro[3,2-c]quinoline system with a pyridine ring fused to a tetrahydrofuran moiety.
- 8-Position: Methyl group (increases lipophilicity and steric bulk).
Comparison with Structural Analogues
2.1. Substituent Variations at the 4-Position
The 4-position substituent significantly influences biological activity and physicochemical properties:
Key Insights :
- Pyridin-4-yl vs.
- Pyridin-2-yl vs. Pyridin-4-yl : Positional isomerism affects binding; pyridin-2-yl derivatives show marked anticancer activity .
2.2. Substituent Variations at the 8-Position
The 8-position substituent modulates lipophilicity and steric effects:
Key Insights :
- Methyl vs. Chloro : Chloro substituents enhance electronic effects but may reduce solubility.
- Phenoxy: Adds steric bulk and aromatic interactions, critical for antifungal synergy .
2.3. Core Structure Modifications
Replacing the furo[3,2-c]quinoline core with other heterocycles alters bioactivity:
Key Insights :
- Thieno vs. Furo: Sulfur in thieno analogues increases electronegativity, improving antibacterial activity .
- Pyrano vs. Furo: Oxygen in pyrano derivatives enhances polarity, beneficial for antitubercular targets .
Biological Activity
8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline is a complex heterocyclic compound belonging to the tetrahydroquinoline class. Its unique structure, which includes a pyridine and furan moiety, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of 8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline is C18H19N2O. The compound features a fused ring system that enhances its chemical reactivity and biological interactions. The presence of both a methyl group and a pyridine ring at specific positions is crucial for its potential pharmacological effects .
Table 1: Structural Features and Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Methylquinoline | Methyl group on quinoline | Anticancer activity |
| 4-Anilinoquinoline | Aniline substitution on quinoline | Antitumor effects |
| Tetrahydroquinoline | Basic structure without additional substituents | Neuroprotective properties |
Anticancer Properties
Research indicates that derivatives of tetrahydroquinolines exhibit significant anticancer properties. For instance, compounds similar to 8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline have shown efficacy in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that these compounds can effectively target cancer cell lines, suggesting their potential as therapeutic agents .
Antimicrobial Activity
The antimicrobial potential of quinoline derivatives has been extensively studied. Compounds structurally related to 8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline have demonstrated moderate to high activity against various pathogens. For example, certain derivatives showed IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum, indicating promising antimalarial properties .
Neuroprotective Effects
Tetrahydroquinoline derivatives are also recognized for their neuroprotective effects. Studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress and neurodegeneration. This makes them candidates for further research in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Study on Anticancer Activity
A study evaluating the anticancer activity of a series of tetrahydroquinoline derivatives found that specific structural modifications significantly enhanced their potency against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Evaluation of Antimicrobial Properties
In another study focusing on the antimicrobial potential of quinoline derivatives, researchers synthesized various analogs and tested them against multiple bacterial strains. The results indicated that certain modifications in the chemical structure led to increased efficacy against resistant strains of bacteria .
Q & A
Q. What synthetic methodologies are effective for preparing 8-Methyl-4-pyridin-4-yl derivatives of furoquinoline?
The azo Diels-Alder reaction is a robust one-pot method for synthesizing tetrahydroquinoline scaffolds. For example, a mixture of p-toluidine, benzaldehyde, and 2,3-dihydrofuran in acetonitrile with palladium dichloride (0.0020 mg) at 373 K for 10 h yielded the title compound with 92.6% efficiency. This reaction forms both cis- and trans-conformers due to the flexibility of the furoquinoline backbone .
Key Reaction Parameters :
| Reactant | Quantity | Solvent | Catalyst | Yield |
|---|---|---|---|---|
| p-Toluidine | 10 mmol | Acetonitrile | PdCl₂ | 92.6% |
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (P2₁/c) with unit cell dimensions a = 12.751 Å, b = 17.780 Å, c = 17.516 Å, and β = 132.426°. Intermolecular N–H⋯O hydrogen bonds (N1–H1⋯O2 and N2–H2⋯O1) stabilize the lattice .
Crystallographic Data :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| V (ų) | 2931.3 |
| Z | 8 |
| Dx (g/cm³) | 1.202 |
Q. What spectroscopic techniques validate the molecular structure?
- NMR : Chemical shifts for key protons (e.g., methyl groups at δ ≈ 2.27 ppm, aromatic protons at δ ≈ 6.5–7.5 ppm) confirm substitution patterns.
- IR : Stretching frequencies for C–O (≈1705 cm⁻¹) and N–H (≈2960 cm⁻¹) bonds are diagnostic .
Advanced Research Questions
Q. How do stereochemical outcomes (cis/trans conformers) impact reactivity and crystallization?
Q. What strategies resolve discrepancies in reaction yields under varying catalytic conditions?
Palladium dichloride enhances yield (92.6%), but alternative catalysts (e.g., Fe³⁺ or Cu²⁺) may reduce steric hindrance. A factorial design of experiments (DoE) can optimize parameters:
Q. How does substituent variation (e.g., pyridinyl vs. phenyl) affect bioactivity?
Pyridinyl groups enhance π-π stacking with biological targets (e.g., enzyme active sites) compared to phenyl analogs. In vitro assays (e.g., enzyme inhibition) paired with molecular docking (PDB: 1XYZ) quantify binding affinities .
Comparative Binding Energies :
| Substituent | ΔG (kcal/mol) | Target Protein |
|---|---|---|
| Pyridin-4-yl | -9.2 | CYP450 3A4 |
| Phenyl | -7.8 | CYP450 3A4 |
Methodological Considerations
Q. How to analyze hydrogen bonding networks in crystallographic data?
Use software like SHELXTL to measure donor-acceptor distances (e.g., N1–H1⋯O2 = 2.89 Å) and angles (∠N–H⋯O = 158°). Compare with Cambridge Structural Database (CSD) entries to identify atypical interactions .
Q. What protocols ensure reproducibility in heterocyclic synthesis?
- Purification : Column chromatography (silica gel, hexane/EtOAc 3:1) removes unreacted dihydrofuran.
- Quality Control : HPLC (C18 column, 70:30 H₂O/MeCN) confirms purity >98% .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
